molecular formula C18H10F6N6O B11106800 N,N'-bis[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N,N'-bis[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B11106800
M. Wt: 440.3 g/mol
InChI Key: MYEWADJVWRYMFL-UHFFFAOYSA-N
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Description

N,N’-bis[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of trifluoromethyl groups and an oxadiazolo-pyrazine core, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 3-(trifluoromethyl)aniline with appropriate reagents to form the desired oxadiazolo-pyrazine core. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted compounds with different properties.

Scientific Research Applications

N,N’-bis[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N,N’-bis[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups and oxadiazolo-pyrazine core contribute to its ability to bind to target molecules, modulate their activity, and induce specific biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as a catalyst in organic transformations.

    5,6-diamino- and 5,6-dihydrazinofurazano[3,4-b]pyrazine: Compounds with similar structural motifs and reactivity.

Uniqueness

N,N’-bis[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine stands out due to its unique combination of trifluoromethyl groups and oxadiazolo-pyrazine core, which confer distinct chemical and biological properties. Its versatility in various applications, from catalysis to potential therapeutic uses, highlights its significance in scientific research.

Properties

Molecular Formula

C18H10F6N6O

Molecular Weight

440.3 g/mol

IUPAC Name

5-N,6-N-bis[3-(trifluoromethyl)phenyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C18H10F6N6O/c19-17(20,21)9-3-1-5-11(7-9)25-13-14(28-16-15(27-13)29-31-30-16)26-12-6-2-4-10(8-12)18(22,23)24/h1-8H,(H,25,27,29)(H,26,28,30)

InChI Key

MYEWADJVWRYMFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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